H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH
Overview
Description
“H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH” is a peptide with the sequence AQDFVQWLMNX . It is composed of the amino acids alanine (Ala), glutamine (Gln), aspartic acid (Asp), phenylalanine (Phe), valine (Val), tryptophan (Trp), leucine (Leu), methionine (Met), asparagine (Asn), and threonine (Thr) .
Molecular Structure Analysis
The molecular formula of this peptide is C61H89N15O18S, and it has a molecular weight of 1352.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .
Scientific Research Applications
Substrate Specificity and Gene Expression of Amino Acid Permeases
Research on amino-acid permeases (AAPs) in Saccharomyces cerevisiae indicates a wide substrate specificity for these permeases, with some capable of transporting multiple uncharged amino acids like Ala, Gln, Asn, and others. This study could provide insights into how specific sequences, possibly including "H-Ala-gln-asp-phe-val-gln-trp-leu-met-asn-thr-OH," interact with cellular transport mechanisms (Regenberg et al., 1999).
Radiolytic Modification and Reactivity of Amino Acid Residues
Investigations into the reactivity of amino acid residues to hydroxyl radical-mediated protein footprinting provide a detailed comparison of the susceptibility of different amino acid side chains to oxidative modifications. This research may offer a foundational understanding of the stability and reactivity of peptide sequences under study (Xu & Chance, 2005).
Side Chain Contributions to the Stability of Alpha-Helical Structure in Peptides
The role of amino acid side chains in stabilizing or destabilizing alpha-helix structures in peptides is crucial for understanding peptide function and design. This study's findings on peptide helicity and stability may provide insights into the structural implications of specific sequences like "this compound" (Lyu et al., 1990).
Amino Acid Sequence of Pheromone-Biosynthesis-Activating Neuropeptide (PBAN)
The study of PBAN, a peptide involved in pheromone biosynthesis in the silkworm Bombyx mori, showcases the importance of specific amino acid sequences in biological processes and could shed light on the functional aspects of similar peptides (Kitamura et al., 1989).
Mechanism of Action
Target of Action
It’s known that peptides often interact with specific receptors or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
Generally, peptides can interact with their targets in a variety of ways, such as binding to receptors to trigger or inhibit a response, or acting as enzymes to catalyze biochemical reactions .
Biochemical Pathways
Peptides can influence a wide range of pathways depending on their targets, leading to diverse downstream effects .
Pharmacokinetics
Generally, peptides’ bioavailability can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific transporters .
Result of Action
Peptides can have a wide range of effects depending on their targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a peptide’s stability and its ability to interact with its targets . .
properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H89N15O18S/c1-29(2)23-40(55(87)68-39(21-22-95-7)54(86)73-43(26-47(65)80)59(91)76-50(32(6)77)61(93)94)70-56(88)42(25-34-28-66-36-16-12-11-15-35(34)36)72-53(85)38(18-20-46(64)79)69-60(92)49(30(3)4)75-58(90)41(24-33-13-9-8-10-14-33)71-57(89)44(27-48(81)82)74-52(84)37(17-19-45(63)78)67-51(83)31(5)62/h8-16,28-32,37-44,49-50,66,77H,17-27,62H2,1-7H3,(H2,63,78)(H2,64,79)(H2,65,80)(H,67,83)(H,68,87)(H,69,92)(H,70,88)(H,71,89)(H,72,85)(H,73,86)(H,74,84)(H,75,90)(H,76,91)(H,81,82)(H,93,94)/t31-,32+,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJFTNFNMWDBS-FPLSMPAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H89N15O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64790-15-4 | |
Record name | Glucagon (19-29) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064790154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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